molecular formula C21H27N3O4S2 B11336427 N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11336427
M. Wt: 449.6 g/mol
InChI Key: PDILGNSJTMXSNE-UHFFFAOYSA-N
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Description

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene sulfonyl group, and a phenyl group substituted with a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the phenyl group with the carbamoyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, thiophene sulfonyl compounds, and phenyl carbamoyl derivatives. Examples include:

  • N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

What sets N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[2-(2-methylpropylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O4S2/c1-15(2)14-22-21(26)17-6-3-4-7-18(17)23-20(25)16-9-11-24(12-10-16)30(27,28)19-8-5-13-29-19/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

PDILGNSJTMXSNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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